4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)), also known as 4,4’-Oxybisbenzoic acid, is a chemical compound with the molecular formula . This compound features two biphenyl groups linked by an ether bond and possesses carboxylic acid functional groups located at the 3 and 5 positions of each biphenyl ring. It is primarily utilized in the synthesis of polymers and advanced materials due to its unique structural characteristics, which enhance its reactivity and compatibility with various chemical processes .
4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) is classified as an organic compound within the categories of dicarboxylic acids and biphenyl derivatives. Its structural features categorize it as a polyfunctional compound due to the presence of multiple reactive sites (carboxylic acids) and aromatic systems (biphenyls).
The synthesis of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) typically involves the following steps:
In industrial settings, continuous flow reactors are often employed to enhance efficiency and yield during large-scale production. This method allows for precise control over reaction conditions and minimizes waste.
The reaction conditions typically include elevated temperatures (refluxing) and may require specific catalysts to optimize yield. The choice of solvent can significantly influence the solubility of reactants and the efficiency of product recovery.
The molecular structure of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) can be represented as follows:
4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) can undergo several types of chemical reactions:
Each reaction type has specific reagents and conditions that must be optimized for maximum efficiency. For example, oxidation reactions may require controlled temperatures to prevent over-oxidation.
The mechanism of action for 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) involves its ability to interact with various molecular targets through hydrogen bonding facilitated by its carboxylic acid groups. Additionally, the biphenyl rings can engage in π-π stacking interactions with other aromatic systems. These interactions enhance solubility and bioavailability in biological systems.
Relevant data on toxicity or safety precautions are not fully detailed but should be considered during handling due to potential irritant properties associated with carboxylic acids .
4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) has diverse applications across several fields:
This compound's unique structural properties make it a valuable material for ongoing research and industrial applications.
The synthesis of 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) (CAS 1570096-83-1, C₂₈H₁₈O₉) demands precision in constructing its symmetrical biphenyl ether core and positioning carboxylic acid groups. This section details established and emerging synthetic strategies, emphasizing efficiency, scalability, and yield optimization.
Classical approaches rely on sequential reactions: first assembling the biphenyl ether backbone, followed by carboxylation of designated phenyl positions. The Ullmann Ether Synthesis remains widely employed, reacting 3,5-dibromobenzoic acid derivatives with 4,4'-biphenol under copper catalysis. This method suffers from harsh conditions (temperatures >200°C) and moderate yields (typically 50-65%) due to homo-coupling byproducts [6]. A superior pathway is the Suzuki-Miyaura Cross-Coupling of aryl halides with boronic acids. For this compound, a common route involves reacting 4-hydroxy-3,5-dibromobenzoic acid protected as methyl ester with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate. Palladium catalysts (e.g., Pd(PPh₃)₄) mediate the coupling in anhydrous dimethoxyethane at 80-85°C, achieving biphenyl ether formation with yields reaching 70-75%. Subsequent alkaline hydrolysis (KOH/ethylene glycol/water, reflux) liberates the carboxylic acids [6] [10]. Final purification employs recrystallization from dimethylformamide/water mixtures, yielding material with ≥95% purity suitable for metal-organic framework (MOF) construction [3] [9].
Table 1: Traditional Synthesis Pathways Comparison
Method | Key Reagents | Conditions | Yield | Limitations |
---|---|---|---|---|
Ullmann Ether | 3,5-Dibromobenzoic acid, 4,4'-Biphenol | Cu catalyst, >200°C, High-boiling solvent | 50-65% | Harsh conditions, homo-coupling |
Suzuki Coupling | 4-Hydroxy-3,5-dibromobenzoate ester, Aryl boronic ester/acid | Pd catalyst, 80-85°C, Anhydrous DME | 70-75% | Requires boronic ester synthesis, Air sensitivity |
Modern strategies focus on direct catalytic C-O and C-C bond formations, bypassing multi-step protection/deprotection sequences. Copper(I)-Catalyzed C-O Coupling offers a streamlined biphenyl ether synthesis. Optimized protocols use 3,5-dicarbethoxybromobenzene and 4-hydroxybenzeneboronic acid with catalytic copper(I) iodide (5-10 mol%) and piperazine ligands in toluene/water mixtures. This system achieves C-O bond formation at 90-100°C with yields exceeding 80%, significantly reducing reaction times compared to Ullmann methods [6]. Direct Carboxylation of pre-formed 4,4'-oxybis(biphenyl) presents another efficient route. Using a catalyst system of copper(I) iodide and 1,10-phenanthroline under CO₂ pressure (5-10 bar) in dimethylformamide at 120-130°C, direct carboxylation occurs selectively at the meta positions relative to the ether linkage, yielding the target compound. Ligand selection critically influences regioselectivity; sterically hindered nitrogen ligands minimize undesired ortho-carboxylation [10]. Recent advancements employ Palladium/XPhos-catalyzed carboxylation of aryl bromides derived from the biphenyl ether core. Using catalytic Pd₂(dba)₃/XPhos with zinc dust as a reductant and CO₂ atmosphere (1 atm) in dimethylacetamide at 60-70°C, this method achieves near-quantitative carboxylation of 4,4'-oxybis(3,5-dibromobiphenyl), demonstrating exceptional functional group tolerance and scalability [10].
Table 2: Catalyst Systems for Biphenyl Core Assembly/Carboxylation
Catalytic System | Reaction Type | Key Conditions | Yield | Selectivity Advantage |
---|---|---|---|---|
CuI/Piperazine | C-O Coupling | Toluene/H₂O, 90-100°C | >80% | Reduced homo-coupling vs. Ullmann |
CuI/1,10-Phenanthroline/CO₂ | Direct Carboxylation | DMF, 120-130°C, 5-10 bar CO₂ | 70-75% | Meta-selectivity on biphenyl arms |
Pd₂(dba)₃/XPhos/Zn/CO₂ | Reductive Carboxylation | DMAC, 60-70°C, 1 atm CO₂ | 95-98% | High yield, mild conditions |
Transitioning from batch to continuous flow processing addresses key scalability challenges in producing high-purity 4,4''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid)) for MOF manufacturing. Flow systems enhance mass/heat transfer and enable precise control over reaction parameters, crucial for exothermic coupling steps. Integrated Suzuki Coupling/Carboxylation platforms exemplify this approach. A patented system uses a multi-tubular reactor: the first zone performs the Suzuki coupling between 4-(benzyloxy)-3,5-dibromobenzoic acid and 4-(ethoxycarbonyl)phenylboronic acid dissolved in polyethylene glycol 400 (PEG-400) with aqueous K₂CO₃ base. Using immobilized Pd/C catalyst at 120°C and 15 bar pressure, residence times of 30-40 minutes achieve >90% coupling conversion. The effluent flows directly into a second high-pressure/temperature zone (180°C, 50 bar) containing copper(I) oxide on alumina, where simultaneous deprotection and carboxylation occur under CO atmosphere, yielding the dicarboxylic acid directly [6]. Advanced Crystallization Control within flow systems ensures consistent particle morphology. Utilizing segmented flow with precisely chilled antisolvent (e.g., water) injection downstream of the reaction zones promotes rapid nucleation and growth of uniform crystals. This process achieves yields of 82% isolated purity ≥97% with significantly reduced solvent consumption (40-50% less vs. batch) and reaction times (total residence ~2 hours) [6] [3]. Industrial-scale production (~100 kg/day) employs Corning Advanced-Flow Reactors with automated crystal size distribution monitoring, demonstrating the technology's maturity for supplying MOF ligand markets [3] [9].
Table 3: Flow Reactor Parameters vs. Batch Processing
Parameter | Batch Process | Continuous Flow Process | Improvement |
---|---|---|---|
Reaction Time | 24-48 hours | 1.5-2 hours | >90% reduction |
Temperature Control | Challenging (exotherms) | Precise (microchannel cooling) | Enhanced safety, selectivity |
Solvent Consumption | High (multi-step) | Reduced (integrated steps) | 40-50% reduction |
Isolated Yield (Typ.) | 65-75% | 80-85% | 10-15% increase |
Purity (HPLC) | 90-95% | 97-99% | Improved crystal consistency |
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